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amine

Cat. No.: B596306 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature and public data on 4-bromo-N-cyclohexylpyrimidin-2-amine
are limited. This guide provides available data and extrapolates potential synthetic routes and

biological activities based on structurally related compounds. All information should be used as

a reference for further research and development, and any experimental work should be

conducted with appropriate safety precautions.

Introduction
4-bromo-N-cyclohexylpyrimidin-2-amine is a heterocyclic organic compound featuring a

pyrimidine core. The 2-aminopyrimidine scaffold is a well-established pharmacophore in

medicinal chemistry, known for its role in various biologically active molecules, particularly as

kinase inhibitors. The presence of a bromine atom at the 4-position and a cyclohexyl group at

the N-position suggests potential for further chemical modification and specific interactions with

biological targets. This document summarizes the available physicochemical data, proposes a

potential synthetic route, and discusses hypothetical biological applications based on

analogous structures.
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Quantitative data for 4-bromo-N-cyclohexylpyrimidin-2-amine is sparse and primarily

available from commercial suppliers.

Property Value Source

CAS Number 1269292-88-7 Key Organics

Molecular Formula C₁₀H₁₄BrN₃ Chemenu

Molecular Weight 256.15 g/mol Chemenu

Boiling Point 375.1 ± 34.0 °C at 760 mmHg Chemenu

Storage
Keep in inert atmosphere,

store at 2-8°C
Chemenu

A safety data sheet from Key Organics provides the following hazard information, although it

notes that toxicological properties have not been fully investigated:

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332

(Harmful if inhaled).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 +

P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact

lenses, if present and easy to do. Continue rinsing).

Potential Synthetic Routes
While a specific, validated synthesis for 4-bromo-N-cyclohexylpyrimidin-2-amine is not

readily available in peer-reviewed literature, a plausible route can be devised based on

established methods for the synthesis of related 2-aminopyrimidines. A common approach

involves the sequential nucleophilic aromatic substitution (SNAr) on a dihalopyrimidine

precursor.

Generalized Experimental Protocol: Two-Step Synthesis
from 2,4-dichloropyrimidine
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This proposed method involves an initial selective amination at the C4 position with

cyclohexylamine, followed by a second amination or a bromination step. A more direct

approach, however, would be the reaction of 2-amino-4-bromopyrimidine with a cyclohexylating

agent, or the reaction of a suitable pyrimidine precursor with cyclohexylamine. An alternative

and highly plausible route is the palladium-catalyzed Buchwald-Hartwig amination.

Step 1: Synthesis of 2,4-dibromopyrimidine from Uracil A mixture of uracil and phosphorus

oxybromide (POBr₃) can be heated to produce 2,4-dibromopyrimidine.

Step 2: Selective Amination with Cyclohexylamine 2,4-dibromopyrimidine can then be reacted

with cyclohexylamine. The C4 position of the pyrimidine ring is generally more susceptible to

nucleophilic attack than the C2 position. By carefully controlling the reaction conditions (e.g.,

temperature, solvent, and stoichiometry), selective substitution at the C2 position can be

achieved to yield 4-bromo-N-cyclohexylpyrimidin-2-amine.

Reaction Conditions:

Reactants: 2,4-dibromopyrimidine, cyclohexylamine.

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or a polar protic

solvent like isopropanol.

Base: A non-nucleophilic base such as Diisopropylethylamine (DIPEA) may be used to

scavenge the HBr byproduct.

Temperature: The reaction may be carried out at elevated temperatures, for instance, by

heating to reflux.

Work-up and Purification: The reaction mixture would typically be quenched with water, and

the product extracted with an organic solvent. Purification would likely be achieved through

column chromatography.

Experimental Workflow Diagram
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Generalized Synthetic Workflow
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A potential synthetic workflow for 4-bromo-N-cyclohexylpyrimidin-2-amine.

Potential Biological Applications and Signaling
Pathways
The 2-aminopyrimidine moiety is a common "hinge-binding" motif in many kinase inhibitors.

Kinases are a large family of enzymes that play crucial roles in cell signaling, and their

dysregulation is implicated in numerous diseases, including cancer. The general structure of 4-
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bromo-N-cyclohexylpyrimidin-2-amine suggests it could be investigated as a kinase

inhibitor.

Hypothetical Mechanism of Action: Kinase Inhibition
Many 2-aminopyrimidine-based inhibitors function by competing with ATP for binding to the

active site of a kinase. The pyrimidine core often forms hydrogen bonds with the "hinge" region

of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase

domain. The substituents on the pyrimidine ring, in this case, the bromo and N-cyclohexyl

groups, would occupy adjacent pockets in the ATP-binding site, contributing to the compound's

potency and selectivity for a particular kinase.

Illustrative Signaling Pathway: Inhibition of a Generic
Kinase Pathway
The diagram below illustrates a hypothetical scenario where 4-bromo-N-cyclohexylpyrimidin-
2-amine acts as an inhibitor of a protein kinase (e.g., a receptor tyrosine kinase or a

downstream kinase like MEK or ERK) involved in a cancer-related signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b596306?utm_src=pdf-body
https://www.benchchem.com/product/b596306?utm_src=pdf-body
https://www.benchchem.com/product/b596306?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hypothetical Kinase Inhibition Pathway
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Hypothetical inhibition of a cellular signaling pathway.

Conclusion and Future Directions
4-bromo-N-cyclohexylpyrimidin-2-amine is a compound with limited publicly available data.

However, its structural features, particularly the 2-aminopyrimidine core, suggest it may be a
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valuable starting point for the development of novel kinase inhibitors. The proposed synthetic

route provides a plausible method for its preparation, which would be the first step in enabling

further investigation.

Future research should focus on:

Synthesis and Characterization: Developing and optimizing a reliable synthetic protocol and

fully characterizing the compound using modern analytical techniques (NMR, MS, HPLC,

etc.).

Biological Screening: Screening the compound against a panel of kinases to identify

potential biological targets.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to

understand how modifications to the structure affect biological activity and selectivity.

This technical guide serves as a foundational resource for researchers interested in exploring

the potential of 4-bromo-N-cyclohexylpyrimidin-2-amine in drug discovery and development.

To cite this document: BenchChem. [Technical Guide: 4-bromo-N-cyclohexylpyrimidin-2-
amine (CAS No. 1269292-87-7)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b596306#4-bromo-n-cyclohexylpyrimidin-2-amine-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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